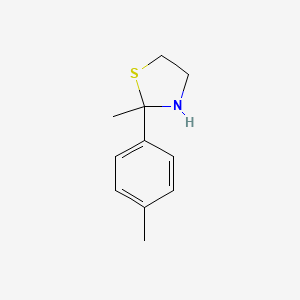
2-(p-Tolyl)-2-methylthiazolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(p-Tolyl)-2-methylthiazolidine is an organic compound belonging to the thiazolidine class Thiazolidines are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms The presence of the p-tolyl group (a benzene ring substituted with a methyl group) and a methyl group on the thiazolidine ring makes this compound unique
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(p-Tolyl)-2-methylthiazolidine typically involves the cyclization of appropriate precursors. One common method is the reaction of p-tolyl isothiocyanate with 2-amino-2-methylpropanol under mild conditions. The reaction proceeds through the formation of an intermediate thiourea, which cyclizes to form the thiazolidine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-(p-Tolyl)-2-methylthiazolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the thiazolidine ring to a thiazolidine-2-thione using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen or sulfur atoms, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiazolidine-2-thione.
Substitution: N-alkyl or N-acyl derivatives.
Aplicaciones Científicas De Investigación
2-(p-Tolyl)-2-methylthiazolidine has found applications in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex thiazolidine derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 2-(p-Tolyl)-2-methylthiazolidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects. The exact molecular pathways and targets are still under investigation.
Comparación Con Compuestos Similares
Similar Compounds
2-(p-Tolyl)-2-methylthiazolidine-4-one: A derivative with a carbonyl group at the 4-position.
This compound-5-carboxylic acid: A derivative with a carboxylic acid group at the 5-position.
This compound-4-thione: A derivative with a thione group at the 4-position.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
773-55-7 |
|---|---|
Fórmula molecular |
C11H15NS |
Peso molecular |
193.31 g/mol |
Nombre IUPAC |
2-methyl-2-(4-methylphenyl)-1,3-thiazolidine |
InChI |
InChI=1S/C11H15NS/c1-9-3-5-10(6-4-9)11(2)12-7-8-13-11/h3-6,12H,7-8H2,1-2H3 |
Clave InChI |
GFMLJKIPRVCWSE-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C2(NCCS2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















